molecular formula C12H14O2S2 B8661097 2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dithiolane CAS No. 89863-75-2

2-[(3,4-Dimethoxyphenyl)methylidene]-1,3-dithiolane

Cat. No. B8661097
Key on ui cas rn: 89863-75-2
M. Wt: 254.4 g/mol
InChI Key: MKGRNKFPGZXUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04818765

Procedure details

A solution of 2-diethoxyphosphoryl-1,3-dithiane (23.4 g) and 3,4-dimethoxybenzaldehyde (16.0 g) in dichloromethane (70 ml) is added to a mixture of dichloromethane (85 ml), a 50% aqueous solution of sodium hydroxide (170 ml) and triethylbenzylammonium chloride (1.4 g). The mixture is stirred for 24 hours at room temperature. The two phases are then separated. The aqueous solution is extracted with dichloromethane (100 ml) and the combined organic solutions are washed with a 10% aqueous solution of ammonium chloride (3×100 ml) and with water (2×100 ml). The dichloromethane is dried over magnesium sulphate and evaporated in vacuo. The residue is purified by column chromatography on silica gel using chloroform as eluant. The product is dried in vacuo to constant weight to yield (1,3-dithiolan-2-ylidene)-(3,4-dimethoxyphenyl)-methane, m.p. 74°-75°.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OP([CH:9]1[S:14][CH2:13][CH2:12]C[S:10]1)(OCC)=O)C.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][C:24]=1[O:25][CH3:26])[CH:20]=O.[OH-].[Na+]>ClCCl.[Cl-].C([N+](CC)(CC)CC1C=CC=CC=1)C>[S:14]1[CH2:13][CH2:12][S:10][C:9]1=[CH:20][C:19]1[CH:22]=[CH:23][C:24]([O:25][CH3:26])=[C:17]([O:16][CH3:15])[CH:18]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)C1SCCCS1
Name
Quantity
16 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
85 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
170 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC1=CC=CC=C1)(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The two phases are then separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with dichloromethane (100 ml)
WASH
Type
WASH
Details
the combined organic solutions are washed with a 10% aqueous solution of ammonium chloride (3×100 ml) and with water (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo to constant weight

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
S1C(SCC1)=CC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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